

Comprehensive Technical Guide: Solubility Profile of H-Ala-Ala-NH₂ HCl

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Compound of Interest

Compound Name: *H-Ala-Ala-NH₂ HCl*

CAS No.: 41036-33-3

Cat. No.: B1441848

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Executive Summary

H-Ala-Ala-NH₂ HCl (L-Alanyl-L-alanine amide hydrochloride) is a hydrophilic, ionic dipeptide salt widely used as an enzymatic substrate and synthetic intermediate. Its solubility profile is governed by the competition between its ionic crystal lattice energy and the solvation power of the solvent.

- Aqueous Media: Highly soluble (>100 mg/mL) due to favorable ion-dipole interactions.[1]
- Polar Aprotic Solvents (DMSO, DMF): Soluble; preferred for anhydrous reactions or bioassays requiring stock solutions.[1]
- Alcohols (MeOH, EtOH): Moderately soluble; solubility decreases as alkyl chain length increases.[1]
- Non-Polar Organics (DCM, Hexane): Practically insoluble; used as antisolvents for precipitation.[1]

Critical Note on Chemical Form: Users must distinguish between the HCl salt (ionic, water-soluble) and the Free Base or Protected Forms (e.g., Boc-Ala-Ala-NH₂), which exhibit vastly different solubility profiles. Database errors frequently conflate these forms.

Physicochemical Profile & Solvation Mechanism[2]

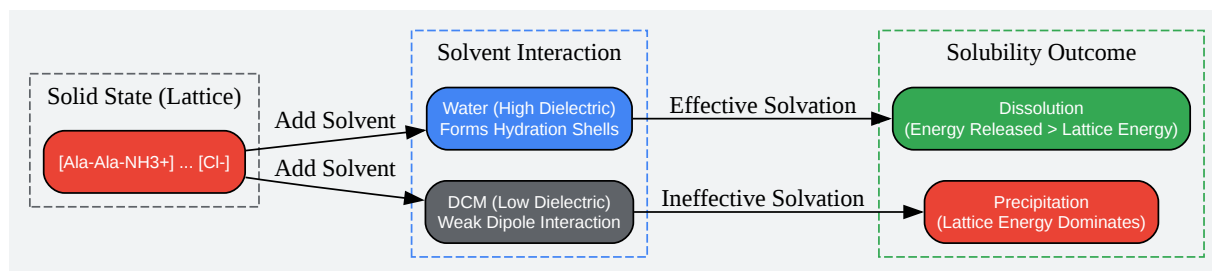
Understanding the molecular drivers of solubility is essential for experimental design.[1]

Property	Value / Characteristic	Impact on Solubility
Molecular Formula	C ₆ H ₁₄ ClN ₃ O ₂ (HCl salt)	Small, polar molecule.
Molecular Weight	~195.65 g/mol	High diffusion coefficient.[1]
Ionic Nature	Hydrochloride Salt (R-NH ₃ ⁺ Cl ⁻)	High crystal lattice energy; requires high dielectric constant solvents.[1]
Hydrophilicity	LogP < 0 (Estimated)	Strong preference for aqueous environments.[1]
H-Bond Potential	High (Amide + Amine + Chloride)	Forms extensive H-bond networks with water/alcohols. [1]

Mechanism of Solvation

The dissolution of **H-Ala-Ala-NH₂ HCl** requires the solvent to overcome the electrostatic forces holding the ammonium cation (NH₃⁺) and chloride anion (Cl⁻) in the lattice.

- In Water: Water molecules form a hydration shell around the Cl⁻ (via H-bonding) and the NH₃⁺ (via lone pair donation), releasing sufficient energy to break the lattice.
- In Organic Solvents: Non-polar solvents (DCM) lack the dipole moment to stabilize these ions, resulting in insolubility. Polar aprotic solvents (DMSO) can solvate cations effectively but are less effective at solvating small anions like Cl⁻, though the high dielectric constant of DMSO compensates for this.



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Figure 1: Solvation thermodynamics of the ionic dipeptide salt in polar vs. non-polar media.

Solubility Data by Solvent Class[3][4][5]

A. Aqueous Media (Water, Buffers)[1][6]

- Solubility: High (> 100 mg/mL).[1]
- pH Dependence:
 - pH < 7: Highly soluble.[1][2] The terminal amine remains protonated (NH_3^+).[1]
 - pH > 9: Solubility may decrease slightly or chemical stability may be compromised (risk of diketopiperazine formation or hydrolysis).[1]
- Best Practice: Dissolve in deionized water or dilute acid (0.1% acetic acid) first, then adjust pH if necessary.[1]

B. Polar Organic Solvents (DMSO, DMF, Alcohols)[3][4]

- DMSO (Dimethyl sulfoxide): High Solubility (> 50 mg/mL).[1] Ideal for preparing concentrated stock solutions (100x) for bioassays.[1]
- DMF (Dimethylformamide): Good Solubility.[1] Often used in peptide synthesis coupling reactions.[1]
- Methanol/Ethanol: Moderate to Low Solubility.[1]

- Methanol: Soluble (often used for transfers).[1]
- Ethanol: Sparingly soluble.[1] Solubility drops drastically as water content decreases.[1]
- Note: Often used as a co-solvent to precipitate the peptide when mixed with ether.[1]

C. Non-Polar Solvents (DCM, Ethyl Acetate, Hexane)

- Solubility: Insoluble.
- Application: These solvents are used to precipitate the peptide from a reaction mixture.[1] For example, adding diethyl ether to a methanolic solution of the peptide will cause the HCl salt to crash out as a white solid.[3]

Comparative Solubility Table

Solvent	Solubility Rating	Estimated Conc. (mg/mL)*	Primary Application
Water	Excellent	> 100	Bioassays, reconstitution
DMSO	Very Good	> 50	Stock solutions, cryopreservation
Methanol	Good	~ 10 - 30	Synthesis workup, transfers
Ethanol	Poor	< 5	Precipitation antisolvent
Acetonitrile	Poor	< 1	HPLC mobile phase (dissolved state only)
DCM / CHCl ₃	Insoluble	< 0.1	Washing impurities, precipitation
Ethyl Acetate	Insoluble	< 0.1	Washing impurities

*Note: Values are estimates based on general dipeptide HCl salt behavior. Batch-specific variations occur.

Experimental Protocols

Protocol A: Visual Solubility Assay (Step-by-Step)

Use this protocol to determine the precise solubility limit for your specific batch.

Materials: **H-Ala-Ala-NH₂ HCl** powder, calibrated micropipettes, clear glass HPLC vials, vortex mixer, sonicator.

- Weighing: Weigh 5.0 mg of peptide into a clear glass vial.
- Initial Addition: Add 50 μ L of the target solvent (starting concentration equivalent to 100 mg/mL).
- Agitation: Vortex for 30 seconds. If particles persist, sonicate for 1 minute at ambient temperature.^[1]
 - Observation: Clear solution = Soluble.^[1] Cloudy/Particulates = Insoluble.^[1]
- Titration: If insoluble, add solvent in 50 μ L increments, vortexing and sonicating between additions, until clear.
- Calculation:

Protocol B: Solvent Exchange (DMSO to Aqueous)

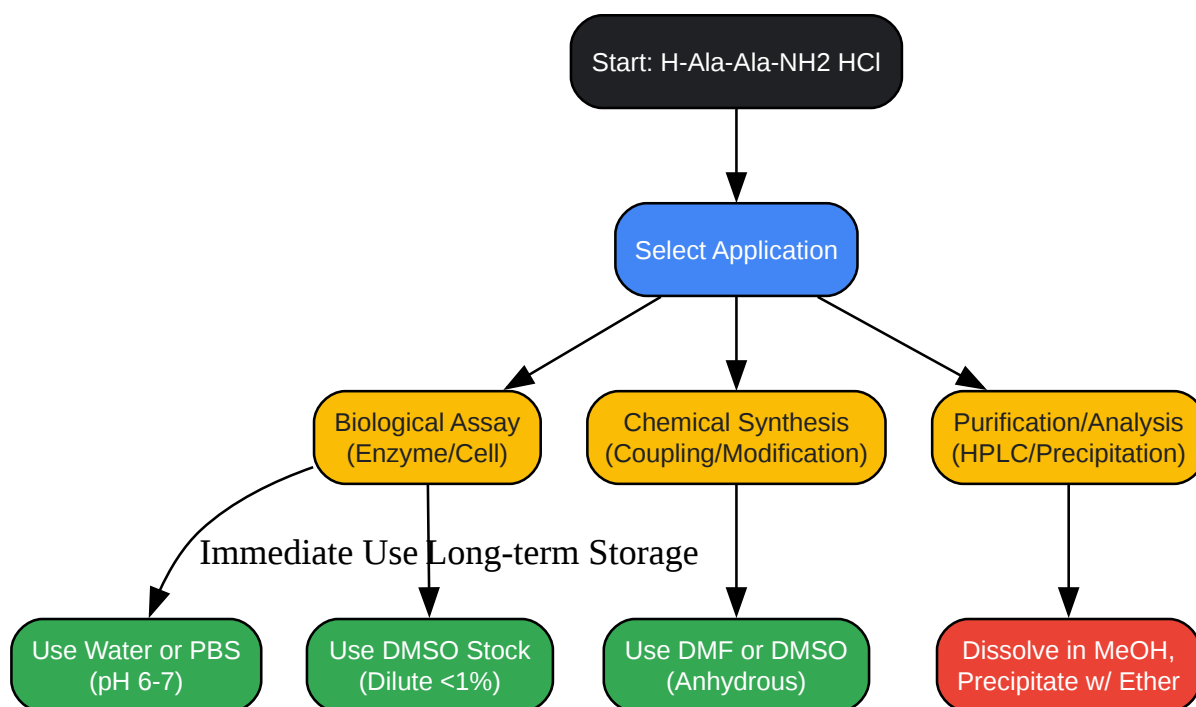
For biological assays where DMSO toxicity is a concern.^[1]

- Dissolve: Prepare a 100 mM stock solution in anhydrous DMSO.
- Dilute: Slowly add the DMSO stock to the aqueous buffer (e.g., PBS) while vortexing rapidly.
 - Rule of Thumb: Keep final DMSO concentration < 1% (v/v) for cell-based assays to avoid cytotoxicity.^[1]

- Verify: Inspect for "crashing out" (precipitate formation).[1][3] H-Ala-Ala-NH₂ is hydrophilic, so precipitation upon dilution is rare, unlike hydrophobic peptides.

Decision Logic for Solvent Selection

Choose the correct solvent based on your downstream application to avoid interference or degradation.[1]



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Figure 2: Decision matrix for solvent selection based on experimental goals.

Troubleshooting & Common Pitfalls

The "DCM Solubility" Myth

Issue: Some databases list **H-Ala-Ala-NH₂ HCl** as soluble in Dichloromethane (DCM) or Chloroform. Reality: This data usually refers to the Boc-protected intermediate or the free base form. The HCl salt is ionic and will not dissolve in DCM.[1] Solution: If you need DCM solubility, you must perform a "salt exchange" or "free basing" step (e.g., wash with aqueous NaHCO₃

and extract into organic layer), but this converts the compound to H-Ala-Ala-NH₂ (free base), which is less stable.

Hygroscopicity

Issue: The HCl salt is hygroscopic (absorbs water from air).[1] Consequence: Weighing errors; the powder becomes sticky or turns into a gum.[1] Solution:

- Allow the vial to reach room temperature before opening (prevents condensation).[1][4]
- Weigh quickly in a low-humidity environment.[1]
- Store desiccated at -20°C.

Stability in Solution

Issue: Dipeptides can undergo hydrolysis or cyclization (diketopiperazine formation) in solution over time.[1] Solution:

- Aqueous: Prepare fresh. Do not store >24 hours at room temperature.
- DMSO: Stable for months at -20°C if kept anhydrous.[1]

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